3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid
Description
3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with chlorine atoms at positions 4 and 5, a carboxylic acid group at position 2, and a carboxymethoxy (-OCH₂COOH) group at position 2. Its molecular formula is C₇H₄Cl₂O₅S, with a calculated molecular weight of 271.07 g/mol.
Properties
IUPAC Name |
3-(carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O5S/c8-3-4(14-1-2(10)11)5(7(12)13)15-6(3)9/h1H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDSIODQJGKSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OC1=C(SC(=C1Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid typically involves the chlorination of thiophene derivatives followed by carboxylation. One common method includes the reaction of 4,5-dichlorothiophene with chloroacetic acid under basic conditions to introduce the carboxymethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Thiophene derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of carboxylic acid groups allows it to form hydrogen bonds and ionic interactions with target molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Properties of 3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic Acid and Analogues
Key Observations:
Substituent Effects: The dichlorothiophene core in the target compound and its simpler analogue (4,5-dichlorothiophene-2-carboxylic acid) introduces strong electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution or coupling reactions. 2-Chloro-6-methylpyrimidine-4-carboxylic acid (pyrimidine ring) differs in aromaticity and nitrogen content, reducing electron density compared to thiophene derivatives. This may limit its utility in reactions requiring π-conjugation . Caffeic acid (phenolic structure) lacks halogen substituents but contains hydroxyl groups, making it more suited for antioxidant applications than halogenated thiophenes .
Synthetic Reactivity :
- The synthesis of 4,5-dichlorothiophene-2-carboxylic acid derivatives (e.g., thioesterification with N-acetylcysteamine) employs EDC•HCl and DMAP as coupling agents, a method likely applicable to the target compound due to its shared carboxylic acid functionality .
- The carboxymethoxy group in the target compound may facilitate additional reactivity, such as esterification or coordination with metal ions (e.g., in porous coordination polymers, as suggested by broader literature on functionalized frameworks) .
Applications :
- 4,5-Dichlorothiophene-2-carboxylic acid is a validated building block for bioactive molecules, while the target compound’s extended functionalization could enhance its role in drug design or material science .
- Caffeic acid is widely used in food and cosmetic research, contrasting with the target compound’s niche synthetic applications .
Research Findings and Data Gaps
- Its preparation likely involves sequential chlorination and carboxylation steps, followed by carboxymethoxy introduction .
- The dual carboxylic acid groups could enable diverse metal-binding modes .
- Biological Activity: No direct evidence links the target compound to pharmacological use, but structurally related chlorothiophenes are intermediates in antiviral and antimicrobial agents.
Biological Activity
3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C8H6Cl2O4S
- Molecular Weight : 263.1 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of carboxyl and methoxy functional groups allows for hydrogen bonding and electrostatic interactions with proteins and nucleic acids. This interaction can lead to inhibition of enzyme activity or disruption of cellular processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecalis.
- Fungi : Demonstrated activity against drug-resistant fungi like Candida auris and Aspergillus fumigatus.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Enterococcus faecalis | 32 µg/mL | |
| Candida auris | 8 µg/mL | |
| Aspergillus fumigatus | 16 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity:
- Cell Lines Tested : A549 (human lung cancer), MCF7 (breast cancer).
- Mechanism : Induces apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Anticancer Activity
Case Studies
Several case studies have documented the effectiveness of this compound in both laboratory settings and preclinical trials:
- Study on Antimicrobial Resistance : A study focused on multidrug-resistant strains demonstrated that derivatives of this compound exhibited superior efficacy compared to traditional antibiotics, suggesting a potential role in overcoming resistance mechanisms .
- Preclinical Trials for Cancer Treatment : In vivo studies using mouse models indicated that administration of this compound resulted in significant tumor reduction without notable toxicity, highlighting its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
